3-Ethyl-1H-1,2,4-triazole
Overview
Description
3-Ethyl-1H-1,2,4-triazole is a derivative of 1,2,4-triazole, a heterocyclic compound that contains two carbon atoms and three nitrogen atoms . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including 3-Ethyl-1H-1,2,4-triazole, has been a topic of interest in recent years . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 3-Ethyl-1H-1,2,4-triazole, like other 1,2,4-triazole derivatives, includes three nitrogen atoms and two carbon atoms . Its unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Synthesis of Heterocyclic Derivatives : A study by Dolzhenko et al. (2010) presents the molecular structure of a compound related to 3-Ethyl-1H-1,2,4-triazole, emphasizing intramolecular hydrogen bonding in its structural stability.
- Synthesis Methods : Shen and Zhang (2015) developed a method for synthesizing 1-substituted 3-amino-1H-1,2,4-triazoles, showcasing the versatility of triazole derivatives in chemical synthesis (Shen & Zhang, 2015).
- Molecular Structure Analysis : A study by Şahin et al. (2008) focused on the synthesis and structural analysis of 1,2,4-triazole derivatives, highlighting their potential coordination modes and pharmacological properties.
Material Science Applications
- Corrosion Inhibitors : Nahlé et al. (2021) investigated the use of triazole derivatives as ecological corrosion inhibitors, demonstrating their effectiveness in protecting metals in acidic environments (Nahlé et al., 2021).
Pharmaceutical and Biological Research
- Antimicrobial and Antiviral Activities : Szulczyk et al. (2017) synthesized heterocyclic derivatives containing the 1,2,4-triazole moiety and evaluated their antimicrobial and antiviral activities, highlighting the compound's potential in pharmacological applications (Szulczyk et al., 2017).
- Anti-Inflammatory Properties : Research by Tozkoparan et al. (2000) explored the anti-inflammatory activities of 1,2,4-triazole derivatives, indicating their therapeutic potential in treating inflammation (Tozkoparan et al., 2000).
properties
IUPAC Name |
5-ethyl-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-2-4-5-3-6-7-4/h3H,2H2,1H3,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIPHBYZUMQFQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225058 | |
Record name | 3-Ethyl-1,2,4(1H)-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1H-1,2,4-triazole | |
CAS RN |
7411-16-7 | |
Record name | 3-Ethyl-1,2,4(1H)-triazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007411167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl-1,2,4(1H)-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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